molecular formula C25H16ClN3OS B314547 2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B314547
M. Wt: 441.9 g/mol
InChI Key: AOGFJLFVTXTKCL-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines indole, thiazole, and benzimidazole moieties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the 2-chlorobenzyl group. The final step involves the cyclization reaction to form the thiazolo[3,2-a]benzimidazole ring system. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Z)-1-[1-(2-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
  • 2-{[1-(2-bromobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of indole, thiazole, and benzimidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H16ClN3OS

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H16ClN3OS/c26-19-9-3-1-7-16(19)14-28-15-17(18-8-2-5-11-21(18)28)13-23-24(30)29-22-12-6-4-10-20(22)27-25(29)31-23/h1-13,15H,14H2/b23-13-

InChI Key

AOGFJLFVTXTKCL-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)Cl

SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4)Cl

Origin of Product

United States

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